molecular formula C12H18N2O B1406910 N-(3,6-dimethylpyridin-2-yl)pivalamide CAS No. 1313762-34-3

N-(3,6-dimethylpyridin-2-yl)pivalamide

Cat. No. B1406910
CAS RN: 1313762-34-3
M. Wt: 206.28 g/mol
InChI Key: JEEUXDSIBQARBY-UHFFFAOYSA-N
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Description

“N-(3,6-dimethylpyridin-2-yl)pivalamide”, also known as DMPP, is a compound with potential implications in various fields of research and industry. It has a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol .


Synthesis Analysis

The synthesis of N-(3,6-dimethylpyridin-2-yl)pivalamide involves a two-stage process. In the first stage, 2,2-dimethyl-N-(6-methylpyridin-2-yl)propanamide is reacted with n-butyllithium in tetrahydrofuran and hexane at -78 to 0℃ for 1.5 hours under an inert atmosphere. In the second stage, methyl iodide is added and the reaction is allowed to proceed at 0 to 20℃ .


Molecular Structure Analysis

The molecular structure of N-(3,6-dimethylpyridin-2-yl)pivalamide consists of a pyridine ring substituted with two methyl groups at the 3 and 6 positions. The nitrogen atom of the pyridine ring is bonded to a pivalamide group .

Scientific Research Applications

Chemical Behavior and Reactions

  • N-(3,6-dimethylpyridin-2-yl)pivalamide has been studied for its nucleophilic behavior in reactions with various electrophilic compounds, leading to the formation of various pivalamides with potential antibacterial properties. This was observed in a study where N-[2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl]-pivalamide demonstrated strong nucleophilic behavior by reacting with different compounds (Al-Romaizan, 2019).

Lithiation Studies

  • The compound has been involved in studies focusing on lithiation, a key process in organic synthesis. For instance, lithiation of N-(pyridin-3-ylmethyl)pivalamide and similar compounds has been explored, demonstrating the substance's reactivity and potential in producing various substituted derivatives (Smith et al., 2013).

Molecular Structure Analysis

  • Investigations into the molecular structure of derivatives of N-(3,6-dimethylpyridin-2-yl)pivalamide have been conducted, providing insights into their conformation and stability, as well as intermolecular interactions (Atalay et al., 2016).

Potential in Cancer Therapy

  • Some derivatives of N-(3,6-dimethylpyridin-2-yl)pivalamide have been evaluated for their cytotoxicity and potential application in anticancer chemotherapy, suggesting the compound's relevance in medicinal chemistry (Benchabane et al., 2009).

Crystallography and Structure Elucidation

  • Crystallographic studies of N-(3,6-dimethylpyridin-2-yl)pivalamide derivatives have been carried out to understand their structural properties, which is essential for developing new materials and drugs (González et al., 2020).

Research on Related Compounds

  • While not directly focused on N-(3,6-dimethylpyridin-2-yl)pivalamide, studies on closely related compounds provide context and insights into its potential applications and behavior. This includes research on compounds like pivalamide and its derivatives, which share structural similarities (Hvoslef et al., 1986).

properties

IUPAC Name

N-(3,6-dimethylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8-6-7-9(2)13-10(8)14-11(15)12(3,4)5/h6-7H,1-5H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEUXDSIBQARBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,6-dimethylpyridin-2-yl)pivalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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